Phenoxybenzamine hydrochloride

描述

Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic. It is an ester-type prodrug that is hydrolyzed in the body to release the active compound, cefcapene. This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections .

准备方法

化学反应分析

Thermal Decomposition

Phenoxybenzamine hydrochloride decomposes upon heating, releasing toxic gases:

| Condition | Products Identified | Hazard Classification |

|---|---|---|

| >137.5°C (melting point) | Nitrogen oxides (NOₓ), Chloride ions | IARC Group 2B (possible carcinogen) |

- Mechanism : Thermal cleavage of the chloroethyl group generates reactive intermediates, leading to NOₓ and HCl emissions ( ).

- Safety : Decomposition products necessitate proper ventilation and protective equipment during handling ( ).

Biochemical Reaction: α-Adrenergic Receptor Binding

Phenoxybenzamine irreversibly blocks α-adrenergic receptors via covalent bonding:

| Target Receptor | Reaction Mechanism | Biological Effect |

|---|---|---|

| α₁/α₂-Adrenergic | Ethylenimonium intermediate forms a covalent bond with cysteine residues (Cys³.³⁶) | Prolonged vasodilation, hypotension |

- Key Intermediate : Reactive ethylenimonium ion generated in vivo ( ).

- Irreversibility : Binding persists for 3–4 days post-administration due to stable carbonium ion formation ( ).

Stability and Solubility

The compound exhibits specific stability and solubility profiles critical for formulation:

| Property | Condition | Observation |

|---|---|---|

| Solubility | Water | Insoluble |

| Chloroform/Ethanol | Freely soluble | |

| Storage Stability | 25°C (capsules), protected from light | No significant degradation over 24 months |

Metabolic Reactions

科学研究应用

1.1. Pheochromocytoma Management

Phenoxybenzamine is predominantly indicated for the treatment of paroxysmal hypertension and excessive sweating associated with pheochromocytoma, a rare adrenal gland tumor that causes catecholamine surges. The drug is administered to mitigate hypertensive crises that may occur during surgical procedures or anesthesia management .

1.2. Benign Prostatic Hyperplasia (BPH)

Although its use has declined, phenoxybenzamine was initially employed to treat BPH due to its alpha-adrenergic blocking properties, which help alleviate urinary obstruction symptoms . However, other medications have largely replaced it in this context.

1.3. Off-Label Uses

Phenoxybenzamine has several off-label applications:

- Sympathomimetic-induced Hypertensive Crises : It can be used to manage hypertension caused by sympathomimetic drugs.

- Neurogenic Bladder and Micturition Problems : The drug may assist in treating conditions associated with neurogenic bladder dysfunction.

- Complex Regional Pain Syndrome : Some studies suggest potential benefits in chronic pain management related to this condition .

- Hypoplastic Left Heart Syndrome : It has been explored for its vasodilatory effects in patients with this congenital heart defect .

Pharmacokinetics and Dosage

Phenoxybenzamine is available in 10 mg oral capsules, typically administered at an initial dose of 10 mg twice daily, which can be adjusted based on clinical response . The drug's effects can last for several days due to its irreversible binding characteristics.

4.1. Efficacy in Pheochromocytoma

A study involving patients with pheochromocytoma demonstrated that preoperative administration of phenoxybenzamine significantly reduced hypertensive episodes during surgery, showcasing its critical role in surgical management .

4.2. Use in Complex Regional Pain Syndrome

In a small cohort study, phenoxybenzamine was evaluated for its effectiveness in managing pain associated with complex regional pain syndrome. Results indicated some improvement in pain scores, warranting further investigation into its analgesic properties .

Adverse Effects and Considerations

While phenoxybenzamine is effective for its intended uses, it is associated with several side effects including:

- Orthostatic hypotension

- Reflex tachycardia

- Nasal congestion

- Sedation

Patients should be monitored closely for these adverse effects, particularly when initiating therapy or adjusting dosages .

Data Table: Summary of Applications

| Application | Indication | Mechanism |

|---|---|---|

| Pheochromocytoma | Hypertension and sweating | Alpha-adrenergic blockade |

| Benign Prostatic Hyperplasia | Urinary obstruction | Alpha-adrenergic blockade |

| Sympathomimetic-induced Hypertension | Control hypertensive crises | Alpha-adrenergic blockade |

| Neurogenic Bladder | Micturition problems | Alpha-adrenergic blockade |

| Complex Regional Pain Syndrome | Chronic pain management | Potential analgesic effects |

作用机制

头孢卡匹林匹沃酯盐酸盐通过抑制细菌细胞壁合成发挥其抗菌作用。它与细菌细胞壁上的青霉素结合蛋白 (PBP) 结合,阻止肽聚糖链的交联,这对细胞壁的强度和刚度至关重要。这种抑制导致细菌细胞壁弱化,导致细胞裂解和死亡。 该化合物对多种细菌有效,因为它在各种 β-内酰胺酶存在下稳定 .

相似化合物的比较

生物活性

Phenoxybenzamine hydrochloride is a nonselective, irreversible antagonist of alpha-adrenergic receptors, primarily used in the management of conditions such as pheochromocytoma, a tumor that causes excessive secretion of catecholamines. This article explores its biological activity, mechanisms of action, clinical applications, and findings from various studies.

Phenoxybenzamine works by covalently bonding to alpha-adrenergic receptors, which are divided into alpha-1 and alpha-2 subtypes. By blocking these receptors, phenoxybenzamine reduces sympathetic nervous system effects, leading to:

- Decreased vasoconstriction : This results in lowered systemic vascular resistance (SVR) and blood pressure.

- Increased blood flow : Enhanced perfusion to skin, mucosa, and abdominal viscera occurs due to vasodilation.

The drug's effects can last for several days after administration due to its irreversible binding nature .

Pharmacokinetics

- Absorption : Approximately 20-30% of orally administered phenoxybenzamine is absorbed in its active form.

- Half-life : The intravenous half-life is about 24 hours, with effects persisting for 3-4 days post-administration.

- Administration : It is typically administered orally or via intraperitoneal injection in experimental settings .

Clinical Applications

Phenoxybenzamine is primarily indicated for:

- Pheochromocytoma : To control episodes of hypertension and sweating.

- Peripheral vascular diseases : Such as Raynaud's syndrome and acrocyanosis .

Case Studies and Observational Data

A systematic review identified 14 studies involving 575 patients treated with phenoxybenzamine for pheochromocytoma. Key findings included:

- Dosage : Intravenous doses ranged from 10 to 100 mg/day over periods from 7 days to 10 weeks.

- Outcomes : Measured outcomes included blood pressure control and cardiac function metrics like left ventricular ejection fraction .

Carcinogenicity Studies

Long-term studies have raised concerns regarding the carcinogenic potential of phenoxybenzamine. In rodent studies:

- Dosing Regimens : Mice received doses of 12.5 or 25 mg/kg three times weekly for up to 52 weeks.

- Findings : Results indicated the development of peritoneal sarcomas and malignant tumors in the gastrointestinal tract. A no-observed-effect level (NOEL) was established at 10 mg/kg for certain tumors .

Summary of Key Studies

| Study Type | Population Size | Dosage Range (mg/day) | Duration | Key Findings |

|---|---|---|---|---|

| Systematic Review | 575 patients | 10 - 100 | 7 days - 10 weeks | Blood pressure control; cardiac function improvement |

| Carcinogenicity Study | Rodents | 5 - 25 | Up to 52 weeks | Tumor development in gastrointestinal tract; NOEL at 10 mg/kg |

Adverse Effects

While phenoxybenzamine is effective in managing hypertension related to pheochromocytoma, it can cause several side effects:

- Orthostatic hypotension

- Reflex tachycardia

- Nasal congestion

- Dry mouth

- Fatigue

Long-term use has been associated with potential carcinogenic risks, necessitating careful monitoring during therapy .

属性

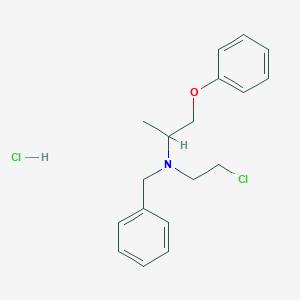

IUPAC Name |

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO.ClH, C18H23Cl2NO | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021127 | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug. | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | SID855636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

63-92-3 | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1IEG24OHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

280 to 284 °F (NTP, 1992) | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。